

Chemical and physical properties of Propofold18

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Propofol-d18: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propofol-d18 is the deuterated analog of Propofol, a widely used intravenous anesthetic agent.[1] In **Propofol-d18**, the eighteen hydrogen atoms on the two isopropyl groups and the phenyl ring have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research and analytical applications, particularly as an internal standard for the quantitative analysis of Propofol in biological samples using techniques like nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] This guide provides an in-depth overview of the chemical and physical properties of **Propofol-d18**, details on experimental protocols for its use, and a visualization of the parent compound's primary mechanism of action.

Chemical and Physical Properties

The chemical and physical properties of **Propofol-d18** are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.



Property	Value	Reference
Chemical Name	2,6-Di-iso-propylphenol-d18	[2]
Synonyms	2,6-Bis(isopropyl)phenol-d18, Propofol (labelled)	[3][4]
Molecular Formula	C12D18O	[1][3]
Molecular Weight	196.38 g/mol	[2][3][4]
Appearance	Pale Yellow Clear Oil or Viscous Liquid	[1][3]
Melting Point	19°C	[5]
Boiling Point	256 °C/764 mmHg (for unlabeled Propofol)	[6][7]
Solubility	Soluble in Methanol and DMSO (50 mg/mL with ultrasonic assistance)	[1][5]
Isotopic Purity	98 atom % D	[8]
Storage Conditions	2-8°C Refrigerator for short- term; -20°C or -80°C for long- term	[1][3][5]

Experimental Protocols

Propofol-d18 is predominantly used as an internal standard in chromatographic and mass spectrometric methods for the accurate quantification of Propofol in biological matrices such as plasma. Below are outlines of typical experimental protocols.

Sample Preparation: Solid-Phase Extraction (SPE)

A rapid C18 pipette-tip based SPE method can be employed for the pretreatment of human plasma samples, which avoids the need for protein precipitation.[9] The experimental conditions are optimized to achieve the best extraction recovery.[9]



Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An established LC-MS/MS method for the quantification of propofol in human plasma utilizes Propofol-d17 as an internal standard.[9] The sample preparation involves a simple one-step protein precipitation with acetonitrile.[10]

- Chromatographic Separation: Achieved on a C18 column (e.g., ACE Excel 3 Super C18, 2.1 × 50 mm, 3 μm) with gradient elution.[10]
- Mass Spectrometric Detection: Performed using negative ion atmospheric-pressure chemical ionization (APCI) in multiple reaction monitoring (MRM) mode.[9][10]
 - MRM Transitions: For propofol, m/z 177.2 → 161.0; for Propofol-d17 (as an example of a deuterated internal standard), m/z 194.2 → 174.2.[10]

This method demonstrates good linearity, sensitivity, specificity, accuracy, and precision, making it suitable for bioanalytical applications.[9]



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LC-MS/MS Experimental Workflow for Propofol Quantification.

Mechanism of Action of Propofol

The primary mechanism of action for Propofol, and by extension **Propofol-d18**, involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[11][12] This interaction leads to an increased duration of the opening of the chloride ion channel, resulting in hyperpolarization of the postsynaptic neuron and subsequent inhibition



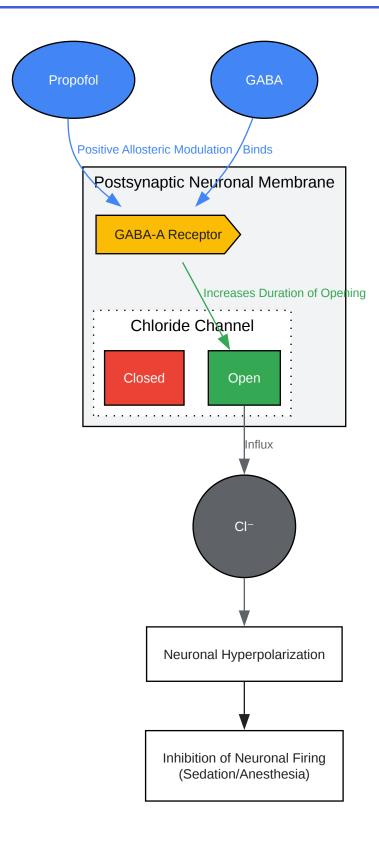




of neuronal firing.[13][14] This inhibitory effect in the central nervous system is responsible for the sedative and hypnotic properties of Propofol.[12]

Propofol also exhibits secondary mechanisms that contribute to its overall pharmacological profile, including the inhibition of NMDA receptors and the activation of glycine receptors.[12]





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